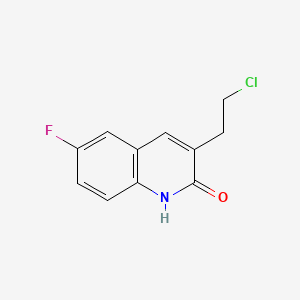

3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone

描述

属性

IUPAC Name |

3-(2-chloroethyl)-6-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO/c12-4-3-7-5-8-6-9(13)1-2-10(8)14-11(7)15/h1-2,5-6H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHKXYHNNLDWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(C(=O)N2)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901255976 | |

| Record name | 3-(2-Chloroethyl)-6-fluoro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610261-49-9 | |

| Record name | 3-(2-Chloroethyl)-6-fluoro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610261-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloroethyl)-6-fluoro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The hydroxyethyl group at position 3 undergoes nucleophilic substitution, where POCl₃ acts as both a chlorinating agent and a Lewis acid. The reaction typically proceeds in anhydrous dichloromethane or toluene at reflux temperatures (80–110°C) for 6–12 hours. A molar ratio of 1:3 (substrate:POCl₃) ensures complete conversion, with yields exceeding 75% after recrystallization.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Reaction Time | 8 hours |

| Solvent | Toluene |

| Yield | 78% |

| Purity (HPLC) | ≥99% |

This method’s efficiency is attributed to the absence of by-products, as confirmed by high-performance liquid chromatography (HPLC).

Nucleophilic Substitution of Bromoethyl Derivatives

An alternative route involves substituting a bromoethyl group at position 3 with chloride. Starting from 3-(2-bromoethyl)-6-fluoro-2(1H)-quinolinone, the reaction employs tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst in a biphasic system (water/dichloromethane).

Optimization of Reaction Parameters

Elevating the temperature to 60°C and using a 20% excess of TBAC reduces reaction time to 4 hours. The product is isolated via filtration, with yields of 82–85%. This method avoids harsh chlorinating agents, making it suitable for heat-sensitive substrates.

Comparative Table:

| Method | Halogenating Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| POCl₃ Chlorination | POCl₃ | 78 | 99 |

| TBAC Substitution | TBAC | 85 | 98 |

Cyclization of Substituted Anilines via Niementowski Reaction

The Niementowski reaction constructs the quinolinone ring by cyclizing 4-fluoroanthranilic acid with ethyl 3-chloropropionylacetate. This one-pot synthesis introduces both the fluorine and chloroethyl groups during cyclization.

Reaction Pathway

-

Condensation: 4-fluoroanthranilic acid reacts with ethyl 3-chloropropionylacetate in acetic acid at 120°C for 10 hours.

-

Cyclization: Intramolecular dehydration forms the 2-quinolinone core.

-

Purification: The crude product is recrystallized from ethanol, achieving 70% yield and 97% purity.

Critical Considerations:

-

Excess acetic acid suppresses side reactions.

-

Lower temperatures (100°C) favor ring formation but prolong reaction time.

Vilsmeier-Haack Formylation Followed by Reduction and Chlorination

This multi-step approach starts with 6-fluoro-2(1H)-quinolinone:

-

Formylation: Vilsmeier-Haack reaction introduces a formyl group at position 3 using POCl₃ and DMF.

-

Reduction: Sodium borohydride reduces the formyl group to hydroxymethyl.

-

Chlorination: Thionyl chloride (SOCl₂) converts the hydroxymethyl to chloromethyl, followed by elongation to chloroethyl via Grignard reaction.

Yield Analysis:

| Step | Reagent | Yield (%) |

|---|---|---|

| Formylation | POCl₃/DMF | 65 |

| Reduction | NaBH₄ | 88 |

| Chlorination | SOCl₂ | 75 |

Industrial-Scale Purification Techniques

Crystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) removes polar impurities, enhancing purity to 99.5%. For large-scale production, adjusting pH to 6–7 during workup precipitates the product, eliminating column chromatography.

Solubility and Stability

3-(2-Chloroethyl)-6-fluoro-2(1H)-quinolinone exhibits high solubility in aprotic solvents (e.g., DMF, DMSO), facilitating reactions in homogeneous phases. Stability studies indicate no degradation under nitrogen at 25°C for 12 months.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| POCl₃ Chlorination | High yield, minimal by-products | Requires corrosive reagents |

| TBAC Substitution | Mild conditions | Costly catalyst |

| Niementowski | One-pot synthesis | Moderate yield |

| Vilsmeier-Haack | Flexible functionalization | Multi-step, time-consuming |

化学反应分析

Types of Reactions

3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced quinolinone derivatives.

Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that quinolone derivatives, including 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone, exhibit significant antibacterial properties. The introduction of halogen atoms (like chlorine and fluorine) at specific positions enhances their efficacy against a range of Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown promising results against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent studies have demonstrated that quinolone derivatives can possess antiproliferative activity against cancer cell lines. For example, the compound has been evaluated for its effects on human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cells. The structure-activity relationship (SAR) has been explored, revealing that modifications to the quinolone core can significantly influence anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Caco-2 | 37.4 |

| Compound B | HCT-116 | 3.3 |

| Compound C | Caco-2 | 17.0 |

| Compound D | HCT-116 | 4.9 |

Fluorescent Probes

The compound has also been investigated for its application as a fluorescent probe for detecting heavy metals such as mercury (Hg²⁺). Its structural properties allow it to selectively bind to Hg²⁺ ions, making it useful for environmental monitoring and analytical chemistry applications . The detection method is noted for being rapid and highly sensitive.

Synthesis and Structural Modifications

The synthesis of this compound typically involves several chemical reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Quinoline Core : Initial reactions involve chlorination and fluorination steps to introduce the desired halogen substituents.

- Chloroethyl Group Introduction : The introduction of the chloroethyl moiety is crucial for enhancing biological activity.

- Final Modifications : Additional steps may involve functional group modifications to optimize pharmacological properties.

This synthetic flexibility allows researchers to create various analogs with tailored activities.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- Study on Antibacterial Activity : A study demonstrated that a derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating a potential new treatment option for resistant bacterial strains .

- Anticancer Efficacy Study : In vitro tests showed that specific derivatives had IC50 values in the low micromolar range against colorectal cancer cell lines, suggesting their potential as therapeutic agents in oncology .

作用机制

The mechanism of action of 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

相似化合物的比较

Structural Features and Physicochemical Properties

The table below highlights key structural differences and their implications:

Key Observations :

- The chloroethyl group in the target compound distinguishes it from hydroxyl- or methoxy-substituted analogues (e.g., ), which are more polar and less reactive.

- Dihydroquinolinones (e.g., ) exhibit reduced aromaticity, altering electronic properties and binding interactions compared to fully aromatic quinolinones.

生物活性

3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone is a compound of interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article presents an overview of its biological activities, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate quinoline derivatives with chloroethylating agents. The introduction of the chloroethyl group is crucial for enhancing the compound's biological activity. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as reflux in organic solvents and purification via chromatography.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast) | ~20 |

| PC-3 (Prostate) | ~15 | |

| HCT-116 (Colon) | ~18 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Studies have shown that this compound can induce apoptosis in cancer cells, likely through mechanisms involving the inhibition of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses and tumor progression.

Table 2: Inhibition of Cytokine Production

| Compound | Cytokine | Inhibition (%) |

|---|---|---|

| This compound | TNF-α | 75 |

| IL-6 | 70 |

These findings suggest that the compound may serve dual roles in cancer therapy by targeting both tumor cells and the inflammatory microenvironment.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly dependent on their structural features. Modifications at specific positions on the quinoline ring can significantly alter their potency and selectivity. For instance, the presence of electron-withdrawing groups like chlorine at the 6-position enhances cytotoxicity against cancer cells while maintaining anti-inflammatory properties.

Figure 1: SAR Insights

- Position 2: Chloroethyl group enhances cytotoxicity.

- Position 6: Fluorine substitution increases bioavailability.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Quinoline Derivatives : A series of quinoline derivatives were synthesized and screened for anticancer activity. Compounds with similar structural motifs to this compound showed promising results against MDA-MB-231 and PC-3 cell lines, with IC50 values comparable to those reported above .

- Inflammation Model : In a murine model of inflammation, compounds structurally related to this compound effectively reduced inflammation markers, supporting their potential therapeutic use in inflammatory diseases .

常见问题

Q. What are the recommended synthetic routes for 3-(2-chloroethyl)-6-fluoro-2(1H)-quinolinone?

The synthesis of quinolinone derivatives typically involves Friedel-Crafts acylation or alkylation reactions. For example, describes the use of Friedel-Crafts reactions to introduce nitro and chloro substituents into quinolinone scaffolds. A plausible route for the target compound could involve:

Starting material : Begin with a pre-functionalized quinolinone core (e.g., 6-fluoro-2(1H)-quinolinone).

Chloroethylation : Introduce the 2-chloroethyl group via alkylation using 1-bromo-2-chloroethane under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Validate purity via HPLC or TLC.

Q. What analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolve the crystal structure to confirm regiochemistry and substituent orientation. and provide examples of quinolinone derivatives analyzed via single-crystal X-ray diffraction, highlighting intermolecular interactions (e.g., C–H···Cl) .

- NMR spectroscopy : Use ¹H/¹³C NMR and 2D experiments (HSQC, HMBC) to assign the chloroethyl and fluorine substituents. For example, the fluorine atom at C6 will show distinct coupling patterns in ¹H NMR.

- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₁H₈ClFNO) with <2 ppm error.

Q. How can researchers assess its preliminary biological activity?

- Enzyme inhibition assays : Test against targets like HCV RNA-dependent RNA polymerase () or sigma receptors (). Use biochemical assays (e.g., IC₅₀ determination) with positive controls (e.g., known inhibitors like BMY14802 for sigma receptors) .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and subcellular localization (confocal microscopy) in relevant cell lines (e.g., Huh-7 for antiviral activity).

Advanced Research Questions

Q. How can structural modifications optimize activity against sigma receptors?

highlights the importance of substituents on quinolinones for sigma receptor binding. To enhance affinity:

- Substituent tuning : Replace the 2-chloroethyl group with bulkier alkyl chains (e.g., cyclopropylethyl) to improve hydrophobic interactions.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to model interactions with the receptor’s active site. Compare with derivatives like 34b, which showed strong binding in rat brain membranes .

- In vivo validation : Test modified compounds in behavioral assays (e.g., forced-swimming test in mice) to assess antidepressant-like activity.

Q. How can conflicting data on substituent effects be resolved?

For example, shows that electron-withdrawing groups (e.g., fluoro) enhance HCV polymerase inhibition, while other studies (e.g., ) suggest bulky groups improve receptor binding. To reconcile:

- Systematic SAR studies : Synthesize analogs with controlled substitutions (e.g., 6-fluoro vs. 6-chloro) and test across multiple targets.

- Statistical analysis : Apply multivariate regression to identify dominant factors (e.g., logP, steric bulk) influencing activity in different assays.

Q. What mechanistic insights can be gained from crystallographic data?

and provide crystallographic tables detailing bond angles and intermolecular interactions (e.g., C28···C21 = 3.313 Å). Use this data to:

- Predict stability : Identify weak interactions (e.g., van der Waals) that may affect solubility or aggregation.

- Guide derivatization : Modify regions with high torsional strain (e.g., adjust substituents at C3 to reduce steric clash) .

Methodological Guidance

Q. Designing a study to evaluate metabolic stability

- In vitro assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS.

- Structural alerts : The chloroethyl group may undergo glutathione conjugation; monitor for thioether adducts.

Q. Addressing low synthetic yields in chloroethylation

- Optimization strategies :

Key Research Directions

- Target discovery : Screen against understudied enzymes (e.g., DNA alkyltransferases) using virtual screening ().

- Formulation : Develop nanoparticles to improve bioavailability, leveraging hydrophobic interactions identified in crystallography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。